molecular formula C13H11N3S B2756681 (2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine CAS No. 1204296-78-5

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine

Cat. No.: B2756681
CAS No.: 1204296-78-5
M. Wt: 241.31
InChI Key: QYQZBXOGBVDQMB-UHFFFAOYSA-N
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Description

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine typically involves the annulation of a pyridine ring to a thiazole ring. One common method starts with commercially available thiazole or thiazolidine derivatives, which undergo a series of reactions to form the fused thiazolo[5,4-b]pyridine scaffold . The reaction conditions often include the use of strong bases and high temperatures to facilitate the annulation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-florophenyl sulfonamide
  • 5-Chlorothiophene-2-sulfonamide
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2

Uniqueness

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine is unique due to its specific structural features, which confer distinct biological activities. Its fused thiazole-pyridine scaffold provides multiple reactive sites, allowing for extensive functionalization and the development of a wide range of analogs with varying properties .

Properties

IUPAC Name

2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-8-4-5-9(7-10(8)14)12-16-11-3-2-6-15-13(11)17-12/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQZBXOGBVDQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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